1-(5-Acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone
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Overview
Description
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- typically involves the reaction of 2,6-dimethyl-4-phenylpyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetylation reactions where the pyridine derivative is treated with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the pyridine and phenyl rings .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Uniqueness
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
21225-61-6 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(5-acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H17NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9H,1-4H3 |
InChI Key |
JPSJOMGYWGPSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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